molecular formula C16H22N2O3S B2497456 N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-43-7

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2497456
CAS No.: 898419-43-7
M. Wt: 322.42
InChI Key: WFRSOTFRTCQFIY-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic backbone of the compound.

    Introduction of Functional Groups: Various functional groups, such as the sulfonamide and oxo groups, are introduced through specific reactions like sulfonation and oxidation.

    Final Assembly: The final step involves coupling the 3-methylbutyl group to the tricyclic core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

    Altering Signaling Pathways: Influencing cellular signaling pathways to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)acetamide: A simpler compound with similar functional groups but lacking the tricyclic structure.

    N-(3-methylbutyl)benzamide: Contains a benzene ring instead of the tricyclic core.

    N-(3-methylbutyl)cyclohexanecarboxamide: Features a cyclohexane ring instead of the tricyclic structure.

Uniqueness

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide stands out due to its complex tricyclic structure, which imparts unique chemical and biological properties. This complexity allows for a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-11(2)5-7-17-22(20,21)14-9-12-3-4-15(19)18-8-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRSOTFRTCQFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321108
Record name N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898419-43-7
Record name N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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